Home > Products > Screening Compounds P21196 > 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4322179
CAS Number:
Molecular Formula: C21H22BrNO2
Molecular Weight: 400.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

    Compound Description: A-867744 is a novel and selective positive allosteric modulator (PAM) of α7 nAChRs. It demonstrates a unique pharmacological profile, enhancing acetylcholine-evoked currents without exhibiting a distinct secondary component observed in other type II α7 PAMs. A-867744 shows activity in both recombinant and native α7 nAChRs. []

    Relevance: While A-867744 belongs to a different chemical class than 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, both compounds target α7 nAChRs. Understanding the structure-activity relationship of diverse α7 nAChR modulators like A-867744 can provide insights into designing novel compounds, potentially including analogs of 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, with improved pharmacological profiles. []

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

    Compound Description: PHTPP is a selective antagonist of the estrogen receptor beta (ERβ). Studies have shown that administration of PHTPP can block pain-related aversion in rodents, suggesting a role for ERβ in pain modulation. []

    Relevance: The core structure of PHTPP, containing a fused ring system, shares some similarity with the cyclopenta[c]quinoline moiety present in 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Although targeting different receptors, the structural similarities highlight the potential for modifications on either scaffold to explore activity on both ER subtypes and α7 nAChRs. []

4-Naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide (TQS)

    Compound Description: TQS is a type II positive allosteric modulator (PAM) of α7 nAChRs. It is known to enhance acetylcholine-evoked currents and exhibits a distinct secondary component in its action, unlike A-867744. []

    Relevance: TQS is highly relevant to 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline due to the shared 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core structure. The differences in their substituents likely contribute to their distinct pharmacological profiles on α7 nAChRs. Comparing the structure-activity relationship between TQS and 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline could guide the design of novel analogs with tailored activity. []

    Compound Description: G15 acts as a selective antagonist of G protein-coupled estrogen receptor 1 (GPER). It has been demonstrated to block pain-related aversion in rodents, suggesting a role of GPER in pain processing. []

    Relevance: G15 and 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline share the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core structure, but differ in their substituents. This structural similarity, despite targeting different receptors, suggests the possibility of modifying either scaffold to investigate potential activity on both GPER and α7 nAChRs. []

    Compound Description: G1 is a selective agonist of G protein-coupled estrogen receptor 1 (GPER). When administered directly into the rostral anterior cingulate cortex, G1 has been shown to induce conditioned place aversion in rodents without affecting mechanical or thermal sensitivity. []

    Relevance: G1's structure is closely related to 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, both sharing the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core. This makes G1 particularly relevant as a comparison point for understanding how subtle structural changes, like the presence of different substituents, can influence receptor binding and selectivity between GPER and potential interactions with α7 nAChRs. []

2,3-bis(4-hydroxyphenyl)-propionitrile (DPN)

    Compound Description: DPN is a selective agonist of estrogen receptor beta (ERβ). Administering DPN into the rostral anterior cingulate cortex induces conditioned place aversion without impacting mechanical or thermal sensitivity, highlighting its role in the affective component of pain. []

    Relevance: Although DPN and 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline belong to different chemical classes and target different receptors, the comparison remains valuable. Exploring how these distinct structures achieve selectivity for their respective ER subtypes can provide valuable information for future drug design efforts. []

1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (MPP)

    Compound Description: MPP acts as a selective antagonist for estrogen receptor alpha (ERα). Experiments have revealed that MPP, unlike ERβ antagonists, does not block pain-related aversion in rodents. This suggests a less prominent role for ERα in the modulation of pain compared to ERβ. []

    Relevance: MPP, though structurally dissimilar to 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, underscores the importance of exploring the role of both ER subtypes in conjunction with potential targets like α7 nAChRs. Understanding the interplay between these receptors could offer a more comprehensive approach to managing conditions like pain and potentially identifying new therapeutic applications for compounds like the query compound. []

Raloxifene

    Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) known to reduce blood pressure in postmenopausal women with hypertension. Research indicates that raloxifene regulates the gene expression of arginine vasopressin (AVP), a hormone involved in blood pressure control. []

    Relevance: While raloxifene's structure differs significantly from 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, its action as a SERM and its impact on AVP regulation highlight the potential for exploring related compounds for their effects on cardiovascular health, particularly given the role of α7 nAChRs in regulating blood pressure. []

References[1] https://www.semanticscholar.org/paper/5a36d1f856209aae55912b17360b427c73f4de6e [] https://www.semanticscholar.org/paper/60c05323f35e1f7fda01bb6d0aa9ce358f254c6c [] https://www.semanticscholar.org/paper/bc367d62f6ef28a789b4e1861415c52de28ed25a[4] https://www.semanticscholar.org/paper/4e24f293d46fd72ac4ead7d420d6069091546aed[5] https://www.semanticscholar.org/paper/3a97ba9cde3b05745f23c5e83aa422239345375d[6] https://www.semanticscholar.org/paper/e5e6ebba973034b4f8e9a78565982d4e227d56ca

Properties

Product Name

4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C21H22BrNO2

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C21H22BrNO2/c1-12-6-4-8-15-14-7-5-9-16(14)20(23-19(12)15)13-10-17(22)21(25-3)18(11-13)24-2/h4-8,10-11,14,16,20,23H,9H2,1-3H3

InChI Key

XBJNOLZWBKIZPE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3C=CCC3C(N2)C4=CC(=C(C(=C4)Br)OC)OC

Canonical SMILES

CC1=C2C(=CC=C1)C3C=CCC3C(N2)C4=CC(=C(C(=C4)Br)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.